molecular formula C14H18N2O B14912541 n-(4-Cyanobenzyl)-3,3-dimethylbutanamide

n-(4-Cyanobenzyl)-3,3-dimethylbutanamide

Cat. No.: B14912541
M. Wt: 230.31 g/mol
InChI Key: OQZLMYPAMRWMLN-UHFFFAOYSA-N
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Description

N-(4-Cyanobenzyl)-3,3-dimethylbutanamide: is an organic compound characterized by the presence of a cyanobenzyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Cyanobenzyl)-3,3-dimethylbutanamide typically involves the reaction of 4-cyanobenzyl bromide with 3,3-dimethylbutanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(4-Cyanobenzyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The cyanobenzyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanobenzyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

    Oxidation: 4-cyanobenzoic acid.

    Reduction: 4-aminobenzyl-3,3-dimethylbutanamide.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4-Cyanobenzyl)-3,3-dimethylbutanamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may serve as a precursor for the synthesis of bioactive molecules with therapeutic properties .

Industry: The compound finds applications in the development of advanced materials, including polymers and resins, due to its structural properties .

Mechanism of Action

The mechanism by which N-(4-Cyanobenzyl)-3,3-dimethylbutanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyanobenzyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

N-[(4-cyanophenyl)methyl]-3,3-dimethylbutanamide

InChI

InChI=1S/C14H18N2O/c1-14(2,3)8-13(17)16-10-12-6-4-11(9-15)5-7-12/h4-7H,8,10H2,1-3H3,(H,16,17)

InChI Key

OQZLMYPAMRWMLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)NCC1=CC=C(C=C1)C#N

Origin of Product

United States

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